L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid
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Overview
Description
L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is a peptide compound composed of six amino acids: threonine, alanine, serine, glutamine, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form aldehydes or ketones.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde.
Scientific Research Applications
L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-glutamic acid
- L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-lysine
- L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-phenylalanine
Uniqueness
L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of aspartic acid, for example, introduces a negatively charged residue that can influence the peptide’s solubility and interaction with other molecules.
Properties
CAS No. |
628725-66-6 |
---|---|
Molecular Formula |
C24H41N7O12 |
Molecular Weight |
619.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H41N7O12/c1-9(2)18(23(41)29-13(24(42)43)7-16(35)36)31-20(38)12(5-6-15(25)34)28-21(39)14(8-32)30-19(37)10(3)27-22(40)17(26)11(4)33/h9-14,17-18,32-33H,5-8,26H2,1-4H3,(H2,25,34)(H,27,40)(H,28,39)(H,29,41)(H,30,37)(H,31,38)(H,35,36)(H,42,43)/t10-,11+,12-,13-,14-,17-,18-/m0/s1 |
InChI Key |
HOJXABQOGSBGHN-XSPKBYBCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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